molecular formula C16H14N4O3S B13360120 methyl 3-{[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate

methyl 3-{[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate

Cat. No.: B13360120
M. Wt: 342.4 g/mol
InChI Key: AGESFXGTGYGJDS-UHFFFAOYSA-N
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Description

Methyl 3-{[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and concentration of reagents, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents to dissolve the reagents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 3-{[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-{[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways involved depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate is unique due to its combination of the triazole ring, thiophene, and ester groups.

Properties

Molecular Formula

C16H14N4O3S

Molecular Weight

342.4 g/mol

IUPAC Name

methyl 3-[(5-methyl-1-phenyltriazole-4-carbonyl)amino]thiophene-2-carboxylate

InChI

InChI=1S/C16H14N4O3S/c1-10-13(18-19-20(10)11-6-4-3-5-7-11)15(21)17-12-8-9-24-14(12)16(22)23-2/h3-9H,1-2H3,(H,17,21)

InChI Key

AGESFXGTGYGJDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(SC=C3)C(=O)OC

Origin of Product

United States

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